molecular formula C13H25NO7 B1682597 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-säure CAS No. 462100-06-7

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-säure

Katalognummer: B1682597
CAS-Nummer: 462100-06-7
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: IFSMYFLQPDFUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es handelt sich um einen auf Polyethylenglykol (PEG) basierenden Linker, der die Verbindung zweier verschiedener Liganden ermöglicht, einer für eine E3-Ubiquitinligase und der andere für ein Zielprotein .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Boc-NH-PEG3-CH2COOH beinhaltet typischerweise die Reaktion von Polyethylenglykol mit einem Boc-geschützten Amin und einer Carbonsäure. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und Katalysatoren wie N,N'-Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Boc-NH-PEG3-CH2COOH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mithilfe von Techniken wie Säulenchromatographie und Umkristallisation gereinigt .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

One of the most notable applications of this compound is in the field of targeted protein degradation. It has been utilized in the development of novel therapeutic strategies that leverage E3 ligases to selectively degrade disease-associated proteins. For instance:

  • In a study involving viral E3 ligases, the compound was used to create chimeras that effectively degraded BRD4, a protein implicated in various cancers. The degradation was dose-dependent, achieving maximum degradation rates of up to 90% without cytotoxic effects at concentrations up to 100 nM .

Cancer Therapeutics

The compound has been explored as a potential therapeutic agent in cancer treatment:

  • Research demonstrated that when combined with specific ligands, it could selectively degrade mutant forms of proteins associated with cancer progression. In particular, studies showed that it effectively degraded EZH2 and EED proteins in cancer cell lines, indicating its potential as a therapeutic agent for cancers characterized by PRC2 hyperactivity .

Bioconjugation and Drug Delivery

The compound's unique structure allows it to be used in bioconjugation processes:

  • It can be conjugated with other molecules to enhance drug delivery systems. For example, its PEGylated derivatives have been investigated for improving the solubility and bioavailability of therapeutic agents .

Case Study 1: Degradation of BRD4

In a recent study investigating the degradation of BRD4 using viral E3 ligases, 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid was pivotal. The researchers found that the compound facilitated significant degradation of BRD4 in HEK293T cells with maximum degradation observed at specific concentrations .

Case Study 2: Targeting EZH2 in DLBCL

Another research effort focused on diffuse large B-cell lymphoma (DLBCL), where the compound was tested for its ability to degrade EZH2 and EED proteins. The findings revealed that it led to nearly complete degradation of these proteins at low concentrations (DC50 values around 0.6 μM), demonstrating its effectiveness as a targeted therapy for cancers driven by these proteins .

Data Tables

Application Area Details Reference
Targeted Protein DegradationAchieved up to 90% degradation of BRD4 without cytotoxicity
Cancer TherapeuticsEffective degradation of EZH2 and EED in cancer cell lines
BioconjugationEnhanced solubility and bioavailability through PEGylation

Wirkmechanismus

Boc-NH-PEG3-CH2COOH wirkt als Linker in PROTACs, die das intrazelluläre Ubiquitin-Proteasom-System ausnutzen, um Zielproteine selektiv zu degradieren. Die Verbindung verbindet einen Liganden für eine E3-Ubiquitinligase mit einem Liganden für das Zielprotein, wodurch die Ubiquitinierung und die anschließende Degradierung des Zielproteins erleichtert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG3-CH2COOH typically involves the reaction of polyethylene glycol with a Boc-protected amine and a carboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of Boc-NH-PEG3-CH2COOH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Reaktionstypen

Boc-NH-PEG3-CH2COOH durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Boc-NH-PEG3-CH2COOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologische Aktivität

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid (commonly referred to as DMTA) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with DMTA, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H25NO7
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 462100-06-7
  • Structural Features : DMTA contains multiple ether and amide linkages, contributing to its solubility and reactivity in biological systems.

Pharmacological Effects

  • Antimicrobial Activity :
    • DMTA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    • Research indicates that DMTA may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that DMTA may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by promoting neuronal survival and reducing apoptosis .

The mechanisms through which DMTA exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : DMTA may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound might influence signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMTA involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), DMTA treatment significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests that DMTA could be developed into a therapeutic agent for inflammatory diseases.

Study 3: Neuroprotection in vitro

Neuronal cultures exposed to oxidative stress showed improved survival rates when treated with DMTA at concentrations of 10 µM. The study highlighted the compound's ability to reduce markers of oxidative damage in neurons.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals
NeuroprotectiveIncreased neuronal survival

Eigenschaften

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462100-06-7
Record name 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.